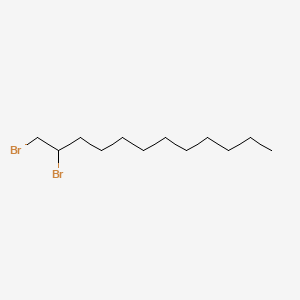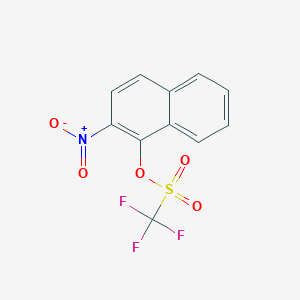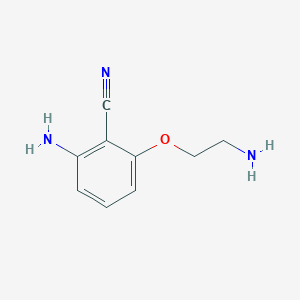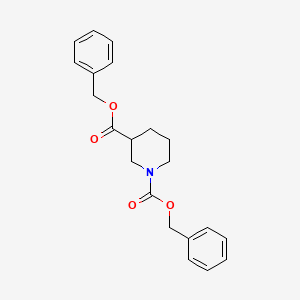
1,2-Dibromododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromododecane is an organic compound with the molecular formula C({12})H({24})Br(_{2}). It is a member of the alkyl halides family, characterized by the presence of two bromine atoms attached to a twelve-carbon alkane chain. This compound is typically a white to off-white crystalline solid at room temperature and is known for its use in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dibromododecane can be synthesized through the bromination of dodecane. The reaction typically involves the addition of bromine (Br(_2)) to dodecane in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radicals add to the carbon atoms of the dodecane chain, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The process typically includes the following steps:
Bromination: Dodecane is mixed with bromine in the presence of a radical initiator.
Separation: The reaction mixture is separated to remove unreacted bromine and by-products.
Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dibromododecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, alkoxides, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Reduction: The compound can be reduced to dodecane using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination: Alkenes such as 1-dodecene.
Reduction: Dodecane.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromododecane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It serves as a cross-linking agent in the production of polymers and resins.
Biological Studies: The compound is used in studies involving membrane biology and lipid interactions due to its amphiphilic nature.
Material Science: It is employed in the preparation of surface-active agents and surfactants.
Wirkmechanismus
The mechanism by which 1,2-dibromododecane exerts its effects is primarily through its reactivity as an alkylating agent. The bromine atoms can be displaced by nucleophiles, allowing the compound to form covalent bonds with various substrates. This reactivity is utilized in cross-linking reactions in polymer chemistry and in the modification of biological molecules in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,12-Dibromododecane: Similar in structure but with bromine atoms at the terminal positions.
1,2-Dibromoethane: A shorter chain analogue with similar reactivity.
1,2-Dibromopropane: Another shorter chain analogue used in similar applications.
Uniqueness
1,2-Dibromododecane is unique due to its longer carbon chain, which imparts different physical properties such as higher boiling and melting points compared to its shorter chain analogues. This makes it particularly useful in applications requiring higher thermal stability and specific hydrophobic interactions.
Eigenschaften
CAS-Nummer |
55334-42-4 |
|---|---|
Molekularformel |
C12H24Br2 |
Molekulargewicht |
328.13 g/mol |
IUPAC-Name |
1,2-dibromododecane |
InChI |
InChI=1S/C12H24Br2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12H,2-11H2,1H3 |
InChI-Schlüssel |
HBRJEAWYCNGOSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12102260.png)
![22-(2-Hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracos-4-ene-2,9-diol](/img/structure/B12102264.png)








![2-(7-Oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propyl 3-methylbut-2-enoate](/img/structure/B12102306.png)

![1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol](/img/structure/B12102328.png)
